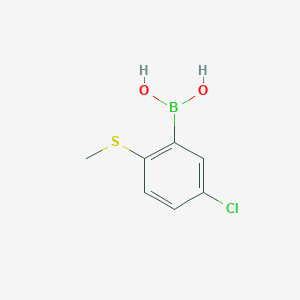

5-Chloro-2-(methylsulfanyl)phenylboronic acid

Übersicht

Beschreibung

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a chemical compound with the molecular formula C7H8BClO2S . It has a molecular weight of 202.47 g/mol .

Synthesis Analysis

The synthesis of 5-Chloro-2-(methylsulfanyl)phenylboronic acid and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Chemical Reactions Analysis

Boronic acids, including 5-Chloro-2-(methylsulfanyl)phenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Physical And Chemical Properties Analysis

5-Chloro-2-(methylsulfanyl)phenylboronic acid has a molecular weight of 202.47 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 202.0026585 g/mol .

Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies

5-Chloro-2-methoxyphenylboronic acid (5CMPBA) has been investigated for its fluorescence quenching properties at room temperature using steady state fluorescence measurements with aniline as a quencher. The study reveals that static quenching mechanisms are active, suggesting that reactions are diffusion-limited, which is significant for understanding the fluorescence behavior of similar boronic acid derivatives in various environments (Geethanjali, Nagaraja, & Melavanki, 2015).

Pharmacological Review

Chlorogenic acid, closely related to the phenolic boronic acids, has been extensively reviewed for its diverse pharmacological effects. It is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. This comprehensive pharmacological profile emphasizes the potential of phenolic boronic acids like 5CMPBA in various therapeutic applications (Naveed et al., 2018).

Synthesis of Nano Organo Solid Acids

Innovative work has been conducted on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, showcasing their catalytic applications in synthesizing various organic compounds under mild and green conditions. While not directly involving 5CMPBA, this research highlights the broader utility of boronic acids and related structures in green chemistry and catalysis, suggesting potential areas where 5CMPBA could be similarly applied (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Catalytic Applications in Organic Synthesis

Methanesulfonic acid (MSA) has been used as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating the versatility of sulfonic acids in organic synthesis. Although this study focuses on MSA, it underlines the potential of similar compounds, including boronic acids like 5CMPBA, in catalyzing electrophilic additions and other reactions in organic chemistry (Luong et al., 2004).

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(methylsulfanyl)phenylboronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination that forms a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions contributes to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the final product .

Result of Action

The primary result of the action of 5-Chloro-2-(methylsulfanyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include pH, temperature, and the presence of a suitable catalyst (such as palladium in the case of Suzuki-Miyaura reactions) .

Eigenschaften

IUPAC Name |

(5-chloro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNCNFZKBXQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(methylsulfanyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

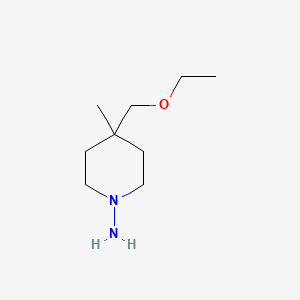

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)